Clidanac
Übersicht
Beschreibung
Vorbereitungsmethoden
Clidanac wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Cyclisierung von Phenylbernsteinsäure und die Reduktion von Indanon-1-Carbonsäure beinhalten . Die Synthesemethode umfasst die folgenden Schritte:
Bildung des Acylchlorid-Zwischenprodukts: Phenylbernsteinsäure wird mit Thionylchlorid in Benzol umgesetzt, um ein Acylchlorid-Zwischenprodukt zu bilden.
Reduktion: Die resultierende Indanon-1-Carbonsäure wird mit Triethylsilan in Trifluoressigsäure reduziert.
Industrielle Produktionsverfahren für this compound verwenden ähnliche Synthesewege, sind aber für die großtechnische Produktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Clidanac unterliegt verschiedenen chemischen Reaktionen, darunter:
Optische Isomerisierung: This compound kann einer optischen Isomerisierung unterliegen, bei der das R(-)-Isomer in das biologisch aktive S(+)-Isomer umgewandelt wird.
Hemmung der Prostaglandinsynthese: This compound hemmt die Prostaglandinsynthese, was ein Schlüsselfaktor für seine entzündungshemmenden Wirkungen ist.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Aluminiumchlorid, Nitrobenzol, Schwefelkohlenstoff und Triethylsilan . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktiven Isomere von this compound.
Wissenschaftliche Forschungsanwendungen
Clidanac hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet die Hemmung der Prostaglandinsynthese . Prostaglandine sind Lipidverbindungen, die eine Schlüsselrolle bei Entzündungen und Schmerzen spielen. Durch die Hemmung des Enzyms, das für die Prostaglandinsynthese verantwortlich ist, reduziert this compound Entzündungen und Schmerzen, die mit Erkrankungen wie rheumatoider Arthritis verbunden sind .
Wirkmechanismus
The mechanism of action of Clidanac involves the inhibition of prostaglandin biosynthesis . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the enzyme responsible for prostaglandin synthesis, this compound reduces inflammation and pain associated with conditions like rheumatoid arthritis .
Vergleich Mit ähnlichen Verbindungen
Clidanac ist einzigartig unter den NSAIDs aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus. Ähnliche Verbindungen umfassen:
Indan-1,3-dion: Ein Antikoagulans mit einer ähnlichen Indanringstruktur.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Hemmung der Prostaglandinsynthese und seiner Wirksamkeit bei der Behandlung rheumatoider Arthritis .
Biologische Aktivität
Clidanac, scientifically known as 6-chloro-5-cyclohexyl-1-indancarboxylic acid, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its significant biological activity, particularly in inhibiting prostaglandin biosynthesis. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies, supported by data tables and research findings.
This compound primarily functions as an inhibitor of prostaglandin synthetase, an enzyme critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Research indicates that the (+)-isomer of this compound is approximately 1000 times more potent than its (−)-isomer in this inhibitory action . This stereochemical difference is crucial for its pharmacological efficacy.
Key Mechanisms:
- Inhibition of Prostaglandin Biosynthesis: this compound effectively reduces inflammation by blocking the production of prostaglandins.
- Analgesic Properties: Its ability to alleviate pain makes it suitable for various therapeutic applications, including treatment for rheumatoid arthritis and other inflammatory conditions .
Comparative Biological Activity
To better understand this compound's potency relative to other NSAIDs, the following table summarizes its biological activity alongside several well-known compounds:
Compound Name | Chemical Structure | Biological Activity | Unique Features |
---|---|---|---|
Indomethacin | Indole derivative | Potent anti-inflammatory | Stronger inhibition of cyclooxygenase |
Diclofenac | Phenylacetic acid derivative | Non-steroidal anti-inflammatory | More widely used; various formulations |
Ketorolac | Pyrrolidine derivative | Analgesic and anti-inflammatory | Short-term use; potent analgesic effect |
This compound | Indan-1-carboxylic acid derivative | Inhibits prostaglandin biosynthesis | High potency of (+)-isomer |
Case Studies and Research Findings
Several studies have highlighted this compound's effectiveness and potential applications:
- Inhibition Studies: A study demonstrated that this compound and its analogues were among the most potent inhibitors of prostaglandin biosynthesis when tested with various microsomal preparations . The research emphasized the structural requirements for effective binding to the enzyme.
- Therapeutic Applications: this compound has shown promise in treating conditions characterized by excessive inflammation. Its ability to uncouple oxidative phosphorylation suggests additional metabolic implications that may benefit patients with chronic inflammatory diseases .
- Stereochemistry Impact: The stereochemistry of this compound plays a significant role in its biological activity. The (+)-isomer's enhanced potency highlights the importance of molecular configuration in drug design and efficacy .
Eigenschaften
IUPAC Name |
6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRAEJWYWSAQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022834 | |
Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34148-01-1 | |
Record name | Clidanac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34148-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clidanac [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034148011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLIDANAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA6HM01WAK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clidanac?
A1: this compound functions as a potent inhibitor of prostaglandin (PG) biosynthesis. [] It achieves this by targeting the enzyme PG synthetase, effectively hindering the production of prostaglandins, which are key mediators of inflammation. []
Q2: Are there differences in the biological activity between the two enantiomers of this compound?
A2: Yes, the (+)‐enantiomer of this compound exhibits significantly greater potency in inhibiting PG synthetase activity compared to the (−)‐enantiomer. Studies have shown the (+)‐isomer to be 1000 times more potent. [] Interestingly, in guinea pigs, the less active R(−)‐this compound can undergo optical isomerization to the biologically active S(+)‐isomer, leading to comparable in vivo activities for both forms in this species. []
Q3: How does the chemical structure of this compound influence its inhibitory activity on PG synthetase?
A3: Research suggests that the position of halogen substitution on the 1‐indancarboxylic acid moiety of this compound plays a crucial role in its binding to PG synthetase and subsequent inhibition. [] This highlights the significance of specific structural features in dictating the compound's pharmacological activity. For example, replacing the chlorine atom in this compound with a hydrogen atom (Dechlorthis compound) significantly reduces its uncoupling activity on oxidative phosphorylation in rat liver mitochondria. []
Q4: Does this compound interact with beta-adrenoceptors?
A4: Studies in guinea pig heart homogenates indicate that this compound, at a concentration of 1 μM, can decrease the number of beta-adrenoceptors (Bmax) without affecting their binding affinity. [] This suggests a potential interaction with the beta-adrenergic system. Further research demonstrated that pre-treatment with this compound in rabbits reduced the blood pressure lowering effect of beta-blockers (propranolol, pindolol, alprenolol), supporting this interaction. []
Q5: Does this compound influence the interaction between bilirubin and serum albumin?
A5: Yes, this compound has been shown to strongly dissociate bilirubin from its complex with serum albumin. [] This effect was observed in a study utilizing a fluorescence quenching method to evaluate drug interactions with the bilirubin-serum albumin complex. []
Q6: Are there alternative synthetic routes for producing this compound?
A6: Yes, a new synthesis method for this compound has been developed utilizing cyanophosphates. [] This procedure offers a simpler and more efficient approach compared to previous methods, potentially enabling more cost-effective production of this anti-inflammatory agent. []
Q7: Has this compound been investigated for its potential to induce oxidative stress in cells?
A7: While the provided abstracts don't directly address this question, one study explored the effect of this compound on mitochondrial respiration, a process closely tied to oxidative phosphorylation and potential sources of cellular stress. [] this compound demonstrated an uncoupling effect on oxidative phosphorylation in isolated rat liver mitochondria, suggesting a potential influence on cellular energy metabolism and warranting further investigation into its effects on oxidative stress pathways. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.